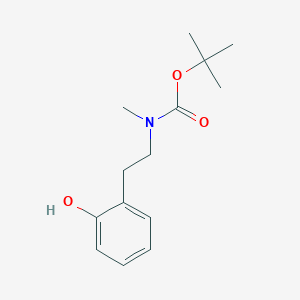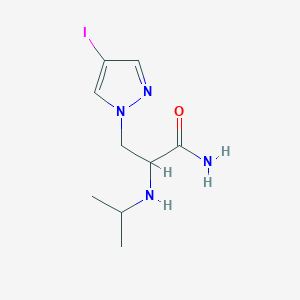
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and an isopropylamino group
Preparation Methods
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated pyrazole is reacted with an appropriate amine, such as isopropylamine, to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can be compared with other similar compounds, such as:
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: Another iodinated pyrazole derivative with different substituents.
4-(4-Iodo-pyrazol-1-yl)piperidine: A compound with a similar pyrazole ring but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15IN4O |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C9H15IN4O/c1-6(2)13-8(9(11)15)5-14-4-7(10)3-12-14/h3-4,6,8,13H,5H2,1-2H3,(H2,11,15) |
InChI Key |
OBBHUNFUTWRUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CN1C=C(C=N1)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





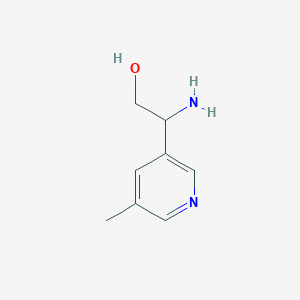
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)
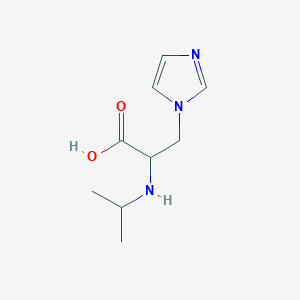

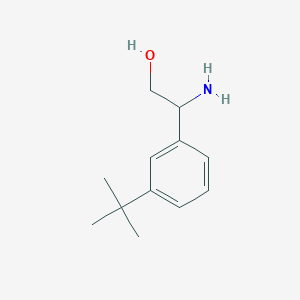



![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
